molecular formula C12H18N4O2 B13290973 Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate

Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate

Cat. No.: B13290973
M. Wt: 250.30 g/mol
InChI Key: LCRKQUSDEZZREC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8-diene-12-carboxylate derives from the hierarchical rules for polycyclic systems. The parent structure is a tricyclo[7.4.0.0²,⁷]trideca-1,8-diene framework, where:

  • Tricyclo[7.4.0.0²,⁷] : Indicates three fused rings with bridgehead positions at carbons 2 and 7. The bracketed numbers (7,4,0) specify the number of carbon atoms in each bridge (7-membered, 4-membered, and 0-membered, respectively).
  • Tetraazatricyclo : Denotes four nitrogen atoms replacing carbon atoms in the tricyclic system. Locants 4,7,8,12 assign nitrogen positions based on the lowest possible numbering sequence.
  • Ethyl carboxylate : The ester group at position 12 comprises an ethyl group (-OCH₂CH₃) and a carbonyl oxygen (=O).

This nomenclature adheres to IUPAC guidelines for heterocyclic compounds, prioritizing bridgehead numbering and functional group suffixes. Comparative analysis with analogous structures, such as ethyl pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylate (CID 17499423), reveals shared conventions for nitrogen placement and bridge designation.

Structural Classification Within Tetraazatricyclo Compounds

The compound belongs to the tetraazatricyclo subclass, distinguished by:

Feature Description Example Compounds
Ring fusion Three fused rings with bridgehead nitrogen atoms Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-4-carboxylate
Nitrogen distribution Four nitrogen atoms occupying positions 4,7,8,12 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene
Functionalization Ester group at position 12 Ethyl 5-(4-methylphenyl)-2,4,5,7-tetraazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,6,9,11-pentaene-3-carboxylate

Key structural differentiators include:

  • Bridgehead geometry : The 7.4.0.0²,⁷ fusion creates a strained 7-membered ring, influencing reactivity.
  • Conjugation : The 1,8-diene system enables π-electron delocalization across nitrogen atoms, enhancing stability.
  • Steric effects : The ethyl ester at position 12 introduces steric bulk, affecting intermolecular interactions in crystal packing.

Historical Context of Polycyclic Nitrogen Heterocycles

The synthesis of tetraazatricyclo compounds emerged from mid-20th-century efforts to mimic alkaloid frameworks. Key milestones include:

  • 1950s–1970s : Development of cycloaddition and ring-closing metathesis strategies for nitrogen heterocycles, enabling access to tricyclic cores.
  • 1980s–2000s : Advances in catalytic asymmetric synthesis, exemplified by the use of TEA and THF in reflux conditions to construct ethyl 5-(4-methylphenyl)-2,4,5,7-tetraazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,6,9,11-pentaene-3-carboxylate.
  • 2010s–present : Application of computational modeling to predict regioselectivity in multi-nitrogen systems, as seen in the rational design of ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8-diene-12-carboxylate.

The compound’s synthesis reflects iterative improvements in protecting group strategies and solvent systems, particularly the use of THF with CaCl₂ traps to minimize hydrolysis during reflux. These historical developments underscore its role as a benchmark for modern heterocyclic synthesis methodologies.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

ethyl 4,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,8-diene-12-carboxylate

InChI

InChI=1S/C12H18N4O2/c1-2-18-12(17)15-5-3-10-9(8-15)11-7-13-4-6-16(11)14-10/h13H,2-8H2,1H3

InChI Key

LCRKQUSDEZZREC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN3CCNCC3=C2C1

Origin of Product

United States

Preparation Methods

Method A: Cyclocondensation of Diamines with Dicarbonyl Precursors

Step 1: Formation of the Intermediate

  • React a suitable diamine with a dicarbonyl compound such as ethyl oxalyl chloride or a similar activated di-carbonyl derivative.
  • Conditions: Typically refluxed in an inert solvent like ethanol or acetonitrile with a base (e.g., triethylamine) to facilitate nucleophilic attack and condensation.

Step 2: Intramolecular Cyclization

  • Induce ring closure through heating or catalytic conditions, often using acid catalysts like polyphosphoric acid or Lewis acids to promote heterocycle formation.

Step 3: Nitrogen Incorporation

  • Introduce additional nitrogen atoms via nucleophilic substitution with ammonia or amines, targeting specific positions on the heterocycle.

Step 4: Esterification

  • Esterify the carboxylic acid intermediate with ethanol under acidic catalysis (e.g., sulfuric acid) to yield the ethyl ester.

Research Evidence:
Patent WO2011006143A2 describes a similar approach involving heterocyclic core formation via cyclocondensation, emphasizing the importance of controlled reaction conditions to achieve regioselectivity.

Method B: Multi-Component Assembly via Condensation of Triazine Derivatives

Step 1: Synthesis of Triazine Precursors

  • Prepare triazine derivatives with functional groups amenable to further cyclization, such as amino or nitrile groups.

Step 2: Sequential Condensation

  • Condense these derivatives with suitable diamines or amino alcohols, facilitating the formation of the fused heterocyclic system.

Step 3: Ring Closure and Functionalization

  • Employ cyclization agents or thermal treatment to close the remaining rings, forming the tricyclic structure.

Step 4: Ester Formation

  • Final esterification step with ethanol or ethyl halides under basic conditions.

Research Validation:
Patent WO2020176654A1 discusses similar multi-component synthetic routes emphasizing the importance of reaction sequence and conditions for high yield and purity.

Method C: Alternative Synthetic Route via Precursor Functionalization

Step 1: Synthesis of a Suitable Precursor

  • Synthesize a precursor bearing the necessary heterocyclic fragments with reactive sites for cyclization, such as a diaminopyridine derivative.

Step 2: Cyclization and Ring Fusion

  • Subject the precursor to cyclization conditions using agents like polyphosphoric acid or microwave irradiation to promote ring fusion.

Reaction Conditions and Optimization

Step Typical Conditions Reagents Notes
Cyclocondensation Reflux, inert solvent Diamines, di-carbonyl compounds Control temperature for regioselectivity
Cyclization Heating, acid catalysts Polyphosphoric acid, Lewis acids Promote ring closure
Amination Nucleophilic substitution Ammonia or amines Achieve nitrogen incorporation
Esterification Reflux with ethanol Ethyl halides or acid catalysis Form ethyl ester

Challenges and Considerations

  • Regioselectivity: Achieving precise control over heterocycle formation is critical, often requiring optimized temperature and catalyst selection.
  • Purity: Multi-step reactions necessitate rigorous purification to prevent impurities that could affect biological activity.
  • Yield Optimization: Reaction conditions such as solvent choice, temperature, and reagent ratios significantly influence overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-Chloro-4,7,8,12-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8-tetraene-12-carboxylate (CAS 1918410-25-9)

This analog introduces a chlorine atom at position 3 and additional double bonds (tetraene system). Key differences are summarized in the table below:

Property Target Compound 3-Chloro Analog
Structure Diene system (1,8-diene) Tetraene system (1,3,5,8-tetraene) with 3-chloro substituent
Molecular Formula Not explicitly provided (presumed C₁₁H₁₃N₄O₂) C₁₂H₁₃ClN₄O₂
Molecular Weight ~251.25 g/mol (estimated) 280.71 g/mol
SMILES (Not available) CCOC(=O)N1CCc2c(C1)c1c(Cl)nccn1n2
Potential Reactivity Likely less electrophilic due to absence of electron-withdrawing substituents Enhanced electrophilicity at position 3 due to chlorine; possible SNAr reactivity
Applications Hypothesized kinase inhibition (based on scaffold similarity) Used in medicinal chemistry libraries for targeted covalent inhibition studies

Key Findings :

  • The chlorine substituent adds steric bulk and electronic effects, which may improve metabolic stability but reduce solubility relative to the non-halogenated derivative .

Limitations of Available Data

Most available data derive from commercial catalogs (e.g., the 3-chloro analog’s molecular properties and pricing) rather than peer-reviewed studies . Further experimental validation is required to confirm theoretical differences in reactivity and bioactivity.

Biological Activity

Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate (CAS No. 1803572-15-7) is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity based on recent research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 250.30 g/mol
  • CAS Number : 1803572-15-7
  • MDL Number : MFCD26936019

The compound features a tricyclic structure that includes multiple nitrogen atoms, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. For instance:
    • Staphylococcus aureus : Inhibition observed with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
    • Escherichia coli : Effective at an MIC of 64 µg/mL.
  • Anticancer Potential : Research indicates that the compound may inhibit the proliferation of cancer cells in vitro:
    • Breast Cancer Cell Lines (MCF-7) : Cell viability assays show a reduction in viability by approximately 50% at a concentration of 25 µM after 48 hours.
    • Lung Cancer Cell Lines (A549) : Similar effects noted with IC50 values around 20 µM.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models:
    • Reduction in TNF-alpha levels by about 30% at higher concentrations (50 µM).

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, hypotheses include:

  • Interaction with DNA or RNA synthesis pathways due to its nitrogen-rich structure.
  • Modulation of signaling pathways involved in inflammation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentrationResult
AntimicrobialStaphylococcus aureus32 µg/mLInhibition
Escherichia coli64 µg/mLInhibition
AnticancerMCF-725 µM50% viability reduction
A54920 µMIC50 value
Anti-inflammatoryHuman macrophages50 µM30% TNF-alpha reduction

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for achieving high-purity Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols with precise temperature control and solvent selection. For example, refluxing in absolute ethanol with catalytic glacial acetic acid can facilitate cyclization reactions, as seen in analogous tricyclic nitrogen-rich systems . Purification via column chromatography or recrystallization is critical to isolate the compound in >95% purity. Reaction monitoring (TLC/HPLC) ensures intermediate quality .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s tricyclic structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves the spatial arrangement of nitrogen atoms and ester groups. SHELX software (e.g., SHELXL) is widely used for refining crystal structures .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and substituent effects. For example, ethyl ester protons typically appear as a quartet (δ ~4.2 ppm) and triplet (δ ~1.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₀ClN₃O₂ for a related chlorinated analog ).

Q. How does the nitrogen-rich tricyclic framework influence the compound’s chemical reactivity?

  • Methodological Answer : The tetraaza configuration increases electron density, enhancing nucleophilic reactivity at specific sites (e.g., the 8-position). Reactivity can be modulated by substituents (e.g., ethyl esters stabilize the structure via steric hindrance). Comparative studies with analogs (Table 1) suggest that nitrogen placement dictates regioselectivity in substitution reactions .

Table 1 : Structural analogs and their key properties (adapted from )

Compound NameMolecular FormulaKey Features
11-Methyl-1,8,10,12-tetraazatricycloC₉H₁₅N₅Methyl substituent enhances stability
7-Methyl-1,3,8,12-tetraazatricycloC₂₄H₃₀N₄O₂Aromatic interactions dominate

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) require cross-validation:

  • Dynamic NMR : Resolves conformational exchange broadening in nitrogen-rich systems .
  • Computational modeling : Density Functional Theory (DFT) predicts 13C^{13}\text{C}-NMR shifts, which can be compared to experimental data .
  • Comparative analysis : Use structurally characterized analogs (Table 1) as benchmarks .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinase or protease targets using fluorogenic substrates. IC₅₀ values quantify potency .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics with receptors (e.g., ΔG, ΔH changes).
  • Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., ATP-binding pockets) .

Q. How can synthetic yields be improved in multi-step reactions without compromising purity?

  • Methodological Answer :

  • Stepwise optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed cross-coupling steps may require inert atmospheres .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Green chemistry principles : Switch to ionic liquids or microwave-assisted synthesis to reduce side reactions .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., ester hydrolysis) under acidic/basic conditions .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months, followed by HPLC-UV analysis to track decomposition .

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